Stannane, 1,4-phenylenebis[trimethyl-
Description
Stannane, 1,4-phenylenebis[trimethyl- (systematic name: 1,4-Phenylenebis[tributylstannane]), is an organotin compound with the molecular formula C₃₀H₅₈Sn₂ and an average molecular mass of 656.216 g/mol . Structurally, it consists of a central 1,4-phenylene group flanked by two tributylstannane (-Sn(C₄H₉)₃) moieties. This compound is primarily utilized in cross-coupling reactions, such as the Stille reaction, where organotin reagents act as transmetalation agents to form carbon-carbon bonds in organic synthesis . Its bulky tributyl substituents enhance stability and modulate reactivity, making it a valuable reagent in catalytic systems.
Properties
CAS No. |
14275-62-8 |
|---|---|
Molecular Formula |
C12H22Sn2 |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
trimethyl-(4-trimethylstannylphenyl)stannane |
InChI |
InChI=1S/C6H4.6CH3.2Sn/c1-2-4-6-5-3-1;;;;;;;;/h1-2,5-6H;6*1H3;; |
InChI Key |
GPZGAMSKANHWHO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,4-phenylene-bridged compounds allows for comparisons across central atoms (Sn, Si, Se) and substituent groups. Below is a detailed analysis:
Organotin Analogues
- 1,4-Bis(tributylstannyl)benzene (synonymous with the target compound): Exhibits high thermal stability and reactivity in Stille coupling due to the strong Sn-C bond and electron-donating tributyl groups.
- No direct evidence exists in the provided sources, but analogous trends in organotin chemistry support this inference.
Silicon-Based Analogues
- 1,4-Phenylenebis[dimethylsilane] (C₁₀H₁₈Si₂): A silicon analogue with methyl substituents. Silicon’s lower electronegativity compared to tin results in weaker Si-C bonds, reducing utility in cross-coupling but increasing applications in polymer and material science. LogP (octanol-water partition coefficient) is 1.074, indicating moderate hydrophobicity .
- Silane, 1,4-phenylenebis[trimethyl- (detected in metabolite studies): A silicon-based variant with trimethyl groups, highlighting structural parallels but divergent biological roles .
Selenium-Based Analogues
- 1,4-Phenylenebis(methylene)selenocyanate (p-XSC): A chemopreventive selenium compound with a 1,4-phenylene core. Exhibits 80% inhibition of DMBA-induced mammary tumors in rats at 40 ppm selenium, outperforming inorganic selenite (ED₅₀ = 5 ppm Se, chemopreventive index = 4.0) .
- Se,Se′-1,4-Phenylenebis(1,2-ethanediyl)bisisoselenourea (PBISe): Demonstrates 10-fold greater anticancer activity than its sulfur analogue (PBIT) in melanoma models, emphasizing selenium’s pharmacological superiority .
Phosphorus and Other Heteroatom Analogues
- 1,4-Phenylenebis(diphenylphosphine oxide) (2PO) : A weak n-type host in OLEDs, showcasing the 1,4-phenylene backbone’s versatility in electronic applications .
Comparative Data Table
Key Research Findings
Reactivity vs. Stability : Tributyl groups in the target stannane enhance stability but reduce reactivity compared to hypothetical trimethyl derivatives. This trade-off is critical in catalytic applications .
Chemopreventive Efficacy: Selenium analogues like p-XSC inhibit carcinogen-DNA adduct formation by >50% in mammary tissue, linked to their ability to suppress cytochrome P450 enzymes (e.g., CYP1A1/1B1) .
Electronic Applications : Phosphorus-based 2PO and 3PO demonstrate the adaptability of 1,4-phenylene scaffolds in optoelectronics, though their n-type character is weaker than silicon or tin variants .
Toxicity Profiles: Organotin compounds exhibit higher neurotoxicity compared to silicon or selenium analogues, necessitating careful handling in synthetic workflows .
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